

# Avadomide hydrochloride dose adjustments in patients

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## Compound of Interest

Compound Name: Avadomide Hydrochloride

Cat. No.: B605696

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## Avadomide Hydrochloride Technical Support Center

This technical support center provides essential information for researchers, scientists, and drug development professionals on the appropriate dose adjustments for **Avadomide hydrochloride** in various patient populations and clinical scenarios.

## Frequently Asked Questions (FAQs)

**Q1:** What is the typical starting dose and schedule for **Avadomide hydrochloride** in clinical trials?

**A1:** In initial first-in-human studies, Avadomide was administered in dose-escalation cohorts starting from 0.5 mg up to 3.5 mg, given orally once daily on a continuous 28-day cycle.<sup>[1]</sup> The maximum tolerated dose (MTD) was determined to be 3.0 mg, with the non-tolerated dose (NTD) at 3.5 mg.<sup>[1]</sup> More recent studies have explored intermittent dosing schedules, such as 3 mg given for 5 consecutive days out of 7 days per week, to mitigate adverse events like neutropenia while maintaining clinical activity.<sup>[2]</sup>

**Q2:** How should the dose of **Avadomide hydrochloride** be adjusted for patients with renal impairment?

A2: Dose adjustments for **Avadomide hydrochloride** are necessary for patients with moderate or severe renal impairment.<sup>[3]</sup> No dose adjustment is required for patients with mild renal impairment.<sup>[3]</sup> A study on the pharmacokinetics of Avadomide in patients with renal impairment showed that total plasma exposure increased by approximately 50% in subjects with moderate renal insufficiency and by about 120% in those with severe renal insufficiency compared to subjects with normal renal function.<sup>[3]</sup> While the need for a dose reduction is established, specific dosage recommendations for these populations are still under investigation and should be guided by close monitoring of safety and tolerability.

Q3: Are there any guidelines for **Avadomide hydrochloride** dose adjustments in patients with hepatic impairment?

A3: Currently, there is no specific information available from clinical trials detailing dose adjustments for **Avadomide hydrochloride** in patients with hepatic impairment. As with many oncology drugs, caution should be exercised when administering Avadomide to this patient population. It is recommended to monitor liver function tests closely and consider dose modifications based on the patient's overall clinical status and tolerance to the treatment.

Q4: What are the most common adverse events that may necessitate a dose adjustment of **Avadomide hydrochloride**?

A4: The most common treatment-emergent adverse events (TEAEs) leading to dose modifications are hematologic toxicities, particularly neutropenia.<sup>[1][4][5]</sup> Other common TEAEs include fatigue and diarrhea.<sup>[1]</sup> In clinical trials, grade 3 or 4 neutropenia has been a frequent dose-limiting toxicity (DLT).<sup>[4][6]</sup>

Q5: What is the recommended procedure for dose modification in the event of severe neutropenia?

A5: In the event of grade 4 neutropenia lasting more than 7 days, or febrile neutropenia, treatment with **Avadomide hydrochloride** should be interrupted.<sup>[1]</sup> Once the toxicity has resolved to grade 1 or baseline, the treatment may be resumed at a reduced dose.<sup>[1]</sup> Clinical study protocols have allowed for up to two dose reductions before discontinuation of the drug.<sup>[1]</sup> The specific reduced dose levels (e.g., from 3 mg to a lower dose) are not consistently reported across all studies and should be determined by the treating physician based on the

individual patient's tolerance. To mitigate neutropenia, an intermittent dosing schedule (e.g., 5 days on, 2 days off) has been found to be better tolerated than continuous daily dosing.[2]

## Quantitative Data Summary

Table 1: **Avadomide Hydrochloride** Dose Levels and Schedules in Clinical Trials

Study Phase	Population	Starting Dose	Maximum Tolerated Dose (MTD)	Dosing Schedule	Reference
Phase I	Advanced Solid Tumors, NHL, Multiple Myeloma	0.5 mg	3.0 mg	28-day continuous cycles	[1]
Phase I	Relapsed/Refractory DLBCL	3 mg	Not Applicable	5 days on / 2 days off	[5]
Phase I/II	Newly Diagnosed DLBCL (with R-CHOP)	1 mg, escalating to 3 mg	Recommended Phase 2 Dose: 3 mg	2/3 week schedule	[6]
Phase I	Advanced Malignancies (Japanese patients)	1 mg (F6 formulation)	Recommended Phase 2 Dose: 3 mg	5 consecutive days per week	[2]

Table 2: Impact of Renal Impairment on Avadomide (CC-122) Plasma Exposure

Renal Function Status	Approximate Increase in Total Plasma Exposure (AUC)	Recommended Dose Adjustment	Reference
Mild Impairment	~20%	Not necessary	[3]
Moderate Impairment	~50%	Adjustment necessary (specific dose not defined)	[3]
Severe Impairment	~120%	Adjustment necessary (specific dose not defined)	[3]

## Experimental Protocols

### Protocol for Management of Treatment-Emergent Adverse Events (TEAEs)

This protocol is a generalized summary based on practices from **Avadomide hydrochloride** clinical trials.

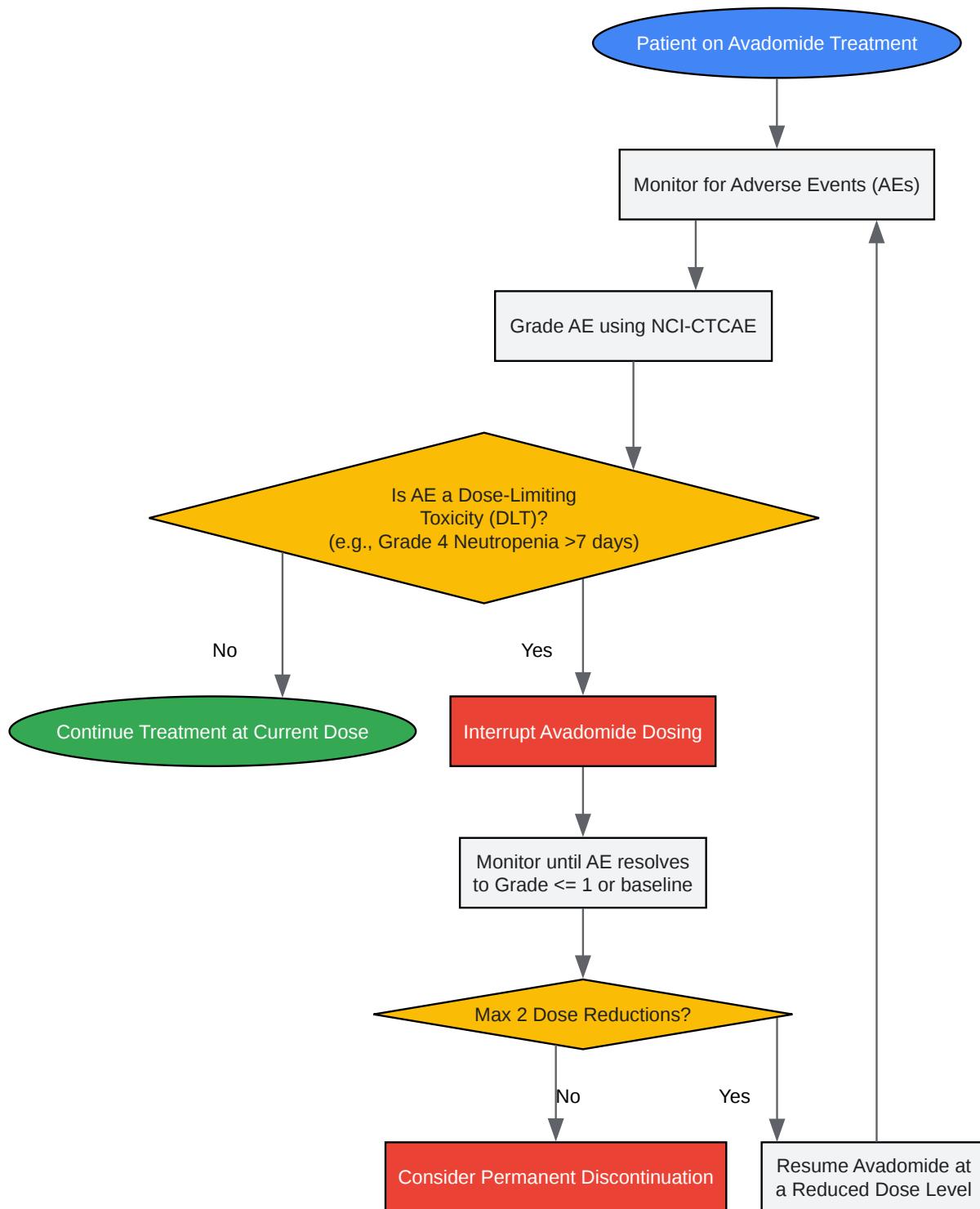
- Monitoring: Patients should be closely monitored for hematologic and non-hematologic toxicities throughout the treatment period. This includes regular complete blood counts (CBCs) with differentials.
- Grading of Adverse Events: All adverse events should be graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
- Dose Interruption: In the event of a Grade  $\geq 3$  non-hematologic toxicity or a Grade 4 hematologic toxicity (e.g., neutropenia), administration of **Avadomide hydrochloride** should be interrupted.
- Toxicity Resolution: The patient should be monitored until the adverse event resolves to Grade  $\leq 1$  or baseline.
- Dose Re-initiation and Reduction: Upon resolution of the toxicity, **Avadomide hydrochloride** may be re-initiated at the next lower dose level. Clinical trial protocols have typically allowed

for a maximum of two dose reductions.

- Discontinuation: If a dose-limiting toxicity recurs at the lowest specified dose level, or if a patient requires more than two dose reductions, permanent discontinuation of **Avadomide hydrochloride** should be considered.

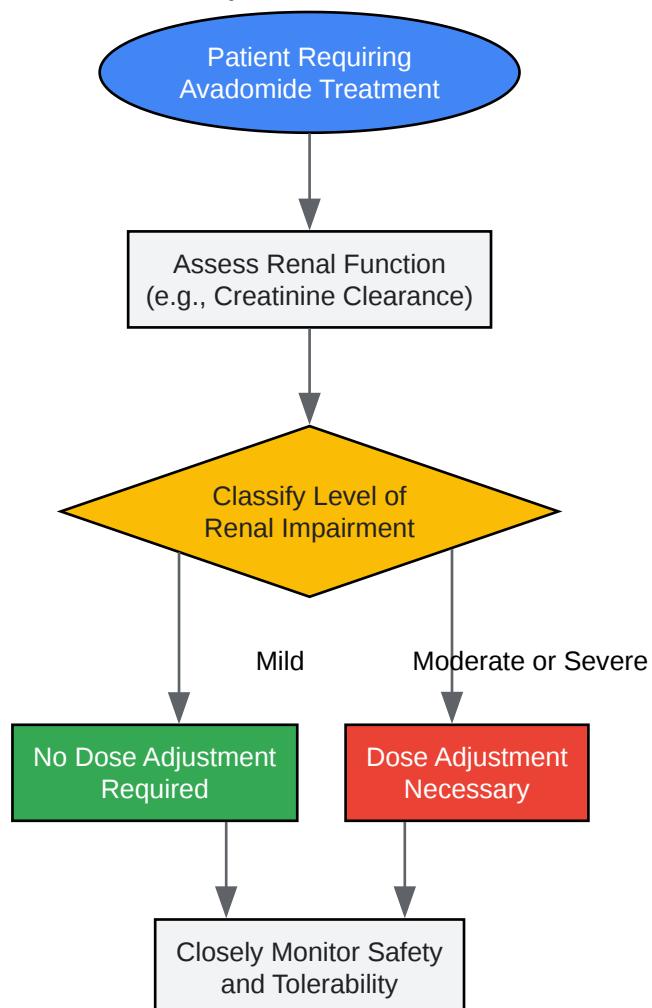
## Visualizations

## Avadomide Dose Adjustment Workflow for Adverse Events

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Caption: Workflow for dose adjustment of Avadomide in response to adverse events.

## Avadomide Dose Adjustment based on Renal Function

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Caption: Logic for determining the need for Avadomide dose adjustment based on renal function.

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